molecular formula C15H12N2O3 B8480448 (5-(Benzyloxy)-2-nitrophenyl)acetonitrile

(5-(Benzyloxy)-2-nitrophenyl)acetonitrile

Cat. No. B8480448
M. Wt: 268.27 g/mol
InChI Key: JCTUYIRMAKCNKF-UHFFFAOYSA-N
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Patent
US05703266

Procedure details

A suspension of 5.4 g of 2-nitro 5-benzyloxyphenylacetonitrile, 5.4 ml of cyclohexene, 22 ml of ethanol and 3 g of 10% palladium on activated charcoal was refluxed for five hours. The suspension was then hot filtered and the filtrate evaporated. The residue was recrystallised from ethanol to produce dark beige crystals.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10]CC2C=CC=CC=2)=[CH:6][C:5]=1[CH2:18][C:19]#[N:20])([O-])=O.C1CCCCC=1>[Pd].C(O)C>[C:19]([CH2:18][C:5]1[CH:6]=[C:7]([OH:10])[CH:8]=[CH:9][C:4]=1[NH2:1])#[N:20]

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)OCC1=CC=CC=C1)CC#N
Name
Quantity
5.4 mL
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
22 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for five hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The suspension was then hot filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from ethanol
CUSTOM
Type
CUSTOM
Details
to produce dark beige crystals

Outcomes

Product
Name
Type
Smiles
C(#N)CC=1C=C(C=CC1N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.